An In-depth Technical Guide to the Synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol from 2-amino-6-methylpyridin-3-ol
An In-depth Technical Guide to the Synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol from 2-amino-6-methylpyridin-3-ol
This guide provides a comprehensive overview of the synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol, a heterocyclic compound of interest in medicinal chemistry. The synthesis commences from the readily accessible starting material, 2-amino-6-methylpyridin-3-ol. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the Oxazolo[4,5-b]pyridine Scaffold
The fusion of an oxazole ring with a pyridine core gives rise to the oxazolo[4,5-b]pyridine scaffold, a privileged structure in medicinal chemistry.[1] Derivatives of this and related azolopyridine systems have demonstrated a broad spectrum of pharmacological activities.[2] The analogous thiazolopyridines, for instance, are known to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic placement of functional groups on this bicyclic system allows for the fine-tuning of its biological activity, making it a versatile template for drug design. The introduction of a thiol group at the 2-position, in particular, offers a handle for further chemical modification and can itself contribute to the biological profile of the molecule.[1]
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Methyloxazolo[4,5-b]pyridine-2-thiol points to a straightforward disconnection of the oxazole ring. This reveals the key precursors: 2-amino-6-methylpyridin-3-ol and a one-carbon electrophile capable of introducing a thiocarbonyl group. Carbon disulfide (CS₂) is an ideal and widely used reagent for this purpose.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthesis and Plausible Reaction Mechanism
The synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol from 2-amino-6-methylpyridin-3-ol is proposed to proceed via a one-pot, two-step sequence. The first step involves the reaction of the primary amino group with carbon disulfide in the presence of a base to form a dithiocarbamate salt. The second step is an intramolecular cyclization, where the proximate hydroxyl group attacks the thiocarbonyl carbon, leading to the formation of the oxazole ring.
Step-by-Step Mechanism:
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Formation of the Dithiocarbamate: The nucleophilic primary amino group of 2-amino-6-methylpyridin-3-ol attacks the electrophilic carbon of carbon disulfide. A proton is subsequently removed by a base (e.g., potassium hydroxide), yielding the potassium dithiocarbamate salt. This reaction is typically fast and exothermic.[5]
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Intramolecular Cyclization: The dithiocarbamate intermediate is poised for an intramolecular cyclization. The hydroxyl group at the 3-position of the pyridine ring acts as a nucleophile, attacking the thiocarbonyl carbon of the dithiocarbamate. This step is likely the rate-determining step and may require heating.
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Elimination and Tautomerization: The resulting tetrahedral intermediate collapses, eliminating a molecule of hydrogen sulfide (or its corresponding salt) and forming the oxazolo[4,5-b]pyridine-2-thione. This thione exists in tautomeric equilibrium with the desired 5-Methyloxazolo[4,5-b]pyridine-2-thiol. In the solid state and in many solutions, the thione form is often favored.
Caption: Proposed reaction mechanism for the synthesis.
Detailed Experimental Protocol
This protocol is based on established procedures for the synthesis of related heterocyclic thiols.[4][6]
Reagents and Equipment:
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2-amino-6-methylpyridin-3-ol
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Carbon disulfide (CS₂)
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Potassium hydroxide (KOH)
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Ethanol
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Water
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Hydrochloric acid (HCl)
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Round-bottom flask with a reflux condenser
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Magnetic stirrer with a heating plate
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Standard laboratory glassware
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Filtration apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-6-methylpyridin-3-ol (0.1 mol) in ethanol (100 mL).
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Base and CS₂ Addition: To the stirred solution, add a solution of potassium hydroxide (0.12 mol) in water (20 mL). After the KOH has dissolved, slowly add carbon disulfide (0.11 mol) dropwise at room temperature. An exothermic reaction may be observed.
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Reaction: After the addition of CS₂ is complete, heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (300 mL).
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Precipitation: Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 5-6. A precipitate should form.
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Isolation and Purification: Collect the crude product by filtration and wash it with cold water. Recrystallize the solid from an appropriate solvent, such as an ethanol/water mixture, to obtain the purified 5-Methyloxazolo[4,5-b]pyridine-2-thiol.
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Drying: Dry the purified product in a vacuum oven at 50-60 °C.
Quantitative Data Summary:
| Parameter | Value |
| Starting Material | 2-amino-6-methylpyridin-3-ol |
| Reagents | Carbon disulfide, Potassium hydroxide |
| Solvent | Ethanol/Water |
| Reaction Temperature | Reflux (approx. 80-90 °C) |
| Reaction Time | 6-8 hours |
| Expected Yield | 70-85% (based on analogous reactions) |
| Appearance | Off-white to pale yellow solid |
Characterization of 5-Methyloxazolo[4,5-b]pyridine-2-thiol
The structure of the synthesized compound should be confirmed using standard analytical techniques.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (s, 1H, SH), δ ~7.5-8.0 (d, 1H, Ar-H), δ ~7.0-7.5 (d, 1H, Ar-H), δ ~2.4 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆) | δ ~180 (C=S), δ ~160 (C-O), δ ~145-155 (Ar-C), δ ~110-120 (Ar-CH), δ ~15-20 (CH₃) |
| IR (KBr, cm⁻¹) | ~3100-3000 (Ar C-H), ~2600-2550 (S-H, weak), ~1620 (C=N), ~1580 (C=C), ~1250 (C=S) |
| Mass Spec. (ESI-MS) | m/z = 181.03 [M+H]⁺ |
Experimental Workflow
The overall workflow for the synthesis and characterization of 5-Methyloxazolo[4,5-b]pyridine-2-thiol is summarized in the following diagram.
Caption: Overall experimental workflow.
Conclusion
This guide outlines a robust and scientifically sound methodology for the synthesis of 5-Methyloxazolo[4,5-b]pyridine-2-thiol from 2-amino-6-methylpyridin-3-ol. The proposed one-pot reaction using carbon disulfide provides an efficient route to this medicinally relevant heterocyclic scaffold. The detailed protocol and mechanistic insights are intended to facilitate the successful synthesis and characterization of this compound for further research and development in the field of medicinal chemistry.
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